molecular formula C14H18O4 B12562103 3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 197788-55-9

3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B12562103
CAS No.: 197788-55-9
M. Wt: 250.29 g/mol
InChI Key: ZWMMZDYHUQKHDJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a cyclohexylacetyl group with a hydroxyl and methyl group on a pyranone ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of cyclohexylacetyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclohexylacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted pyranone derivatives

Scientific Research Applications

3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclohexylacetyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the cyclohexylacetyl group, making it less lipophilic.

    3-(Phenylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one: Contains a phenylacetyl group instead of a cyclohexylacetyl group, which may alter its biological activity.

Uniqueness

3-(Cyclohexylacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of the cyclohexylacetyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other pyranone derivatives and may contribute to its specific applications in research and industry.

Properties

CAS No.

197788-55-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-(2-cyclohexylacetyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C14H18O4/c1-9-7-11(15)13(14(17)18-9)12(16)8-10-5-3-2-4-6-10/h7,10,15H,2-6,8H2,1H3

InChI Key

ZWMMZDYHUQKHDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CC2CCCCC2)O

Origin of Product

United States

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